molecular formula C5H2FI2N B115168 2-Fluoro-3,4-diiodopyridine CAS No. 153034-83-4

2-Fluoro-3,4-diiodopyridine

Cat. No.: B115168
CAS No.: 153034-83-4
M. Wt: 348.88 g/mol
InChI Key: JPNTYYOJYPWUSU-UHFFFAOYSA-N
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Mechanism of Action

The pyridopyrimidine drug inhibits DHFR with high affinity, thereby reducing the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine. Therefore, the synthesis of RNA and DNA is stopped, and the cancer cells die .

Safety and Hazards

The safety information for 2-Fluoro-3,4-diiodopyridine includes avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The future directions of 2-Fluoro-3,4-diiodopyridine research could involve its potential use in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . It presents a special interest as potential imaging agents for various biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3,4-diiodopyridine typically involves the halogenation of pyridine derivatives. One common method is the selective iodination of 2-fluoropyridine using iodine and a suitable oxidizing agent . The reaction is usually carried out under controlled conditions to ensure the selective introduction of iodine atoms at the desired positions on the pyridine ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3,4-diiodopyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 2-fluoro-3-azido-4-iodopyridine .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-3,4-dibromopyridine
  • 2-Fluoro-3,4-dichloropyridine
  • 2-Fluoro-3,4-dibromopyridine

Uniqueness

Compared to its analogs, 2-Fluoro-3,4-diiodopyridine is unique due to the presence of iodine atoms, which can significantly influence its reactivity and biological activity. The iodine atoms can enhance the compound’s ability to participate in specific chemical reactions and improve its efficacy in certain therapeutic applications .

Properties

IUPAC Name

2-fluoro-3,4-diiodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2FI2N/c6-5-4(8)3(7)1-2-9-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPNTYYOJYPWUSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1I)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2FI2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70435486
Record name 2-FLUORO-3,4-DIIODOPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153034-83-4
Record name 2-FLUORO-3,4-DIIODOPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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